Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Description
Methyl-(allyl 2,3,4-tetra-O-acetyl-β-D-galactopyranosid)uronate is a chemically modified uronic acid derivative used extensively in carbohydrate synthesis. Structurally, it consists of a β-D-galactopyranosiduronic acid core with an allyl group at the anomeric position and acetyl protecting groups at the 2-, 3-, and 4-hydroxyl positions. The methyl ester at the C6 carboxyl group enhances stability during synthetic procedures. This compound serves as a key intermediate in synthesizing complex oligosaccharides, particularly rhamnogalacturonan fragments found in plant cell walls . Its utility arises from the allyl group’s orthogonal reactivity, which allows selective deprotection under mild conditions (e.g., Pd-catalyzed hydrogenolysis), enabling further glycosylation or functionalization .
X-ray diffraction and NMR studies confirm its 4C1 chair conformation, typical for β-configured pyranosides, with acetyl groups in equatorial orientations . Physical properties include a crystalline solid state and specific optical rotations ([α]D values) that vary depending on solvent and anomeric purity.
Properties
IUPAC Name |
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPVNDESHQBT-WZYWGQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137213 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-36-4 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate typically involves the acetylation of a galactopyranoside precursor. The process begins with the protection of hydroxyl groups on the galactopyranoside using acetyl groups. This is followed by the introduction of the allyl group through an allylation reaction. Finally, the methyl ester is formed by esterification. The reaction conditions often involve the use of acetic anhydride, pyridine, and allyl bromide under controlled temperatures and anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted galactopyranosides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycoscience Applications
1.1. Synthesis of Glycosides
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate can be utilized in the synthesis of various glycosides through glycosylation reactions. These glycosides are important for studying carbohydrate-protein interactions and the development of glycosylated drugs.
Case Study : A study demonstrated the successful synthesis of glycosides using this compound as a glycosyl donor. The reaction conditions were optimized to yield high purity and yield of the desired products, indicating its effectiveness as a glycosylation reagent .
Polymer Chemistry
2.1. Copolymerization
The compound has been investigated for its role in copolymerization processes. For instance, it can be copolymerized with styrene to create functional materials with enhanced properties.
| Polymer Composition | Properties | Applications |
|---|---|---|
| Styrene/Allyl Glycoside | Improved thermal stability | Biomedical applications |
| Enhanced mechanical properties | Drug delivery systems |
Case Study : Research on copolymers involving allyl-tetra-O-acetyl-β-D-galactopyranoside revealed that the resulting materials exhibited improved mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .
Biological Applications
3.1. Antimicrobial Activity
The acetylated derivatives of galactopyranosides have shown promising antimicrobial activity against various pathogens. This compound's structure allows it to interact effectively with microbial cell membranes.
| Microorganism Tested | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Future Directions and Research Opportunities
The versatility of this compound opens several avenues for future research:
- Development of Novel Glycoconjugates : Further exploration into its use for synthesizing glycoconjugates could lead to advancements in vaccine development and targeted drug delivery systems.
- Biocompatible Materials : Investigating its properties in creating biocompatible materials for medical applications could enhance therapeutic efficacy.
- Sustainable Chemistry Approaches : Research into greener synthesis methods using this compound could contribute to sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism by which Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate exerts its effects involves its interaction with specific molecular targets. The acetyl groups and the allyl moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous uronic acid derivatives, focusing on protecting groups, reactivity, and applications.
Structural Analogues
Physicochemical Data
Biological Activity
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate, a derivative of galacturonic acid, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 374.34 g/mol, is structurally characterized by its acetylated galactopyranoside moiety and allyl group. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
- Chemical Name : this compound
- CAS Number : 130506-36-4
- Molecular Formula :
- Molecular Weight : 374.34 g/mol
- Synonyms : Methyl-(allyl 2,3,4-tetra-O-acetyl-β-D-galactopyranosid)uronate; β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Zeng et al. (1996) demonstrated that derivatives of uronic acids can inhibit bacterial growth by disrupting cell wall synthesis. The compound's structural features may enhance its interaction with microbial membranes, leading to increased permeability and cell lysis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can modulate inflammatory cytokine production. For instance, a study on glycosaminoglycans indicated that similar compounds could inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages (Weeramange et al., 2018). This suggests that this compound may play a role in reducing inflammation.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. UDP-glucose dehydrogenase (UGDH), which is crucial for the biosynthesis of glycosaminoglycans and polysaccharides, may be inhibited by this compound. Research indicates that structural analogs of uronic acids can interact with UGDH, potentially altering its activity (Mainprize et al., 2013). This inhibition could have implications for diseases characterized by excessive glycosaminoglycan production.
Table 1: Biological Activities of this compound
| Activity Type | Observations/Results | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | Zeng et al., 1996 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | Weeramange et al., 2018 |
| Enzyme Inhibition | Potential inhibition of UDP-glucose dehydrogenase | Mainprize et al., 2013 |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A study examining the anti-inflammatory effects involved treating macrophage cell lines with this compound prior to exposure to lipopolysaccharides (LPS). The treatment resulted in a significant decrease in the secretion of inflammatory markers compared to untreated controls.
Q & A
Q. What are the key synthetic strategies for preparing Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate?
The synthesis typically involves sequential protection of hydroxyl groups, glycosylation, and selective deprotection. For example, allyl glycosides are prepared via Koenigs-Knorr glycosylation using glycosyl halides (e.g., VIII or XV in ). Benzyl and acetyl groups are commonly employed as temporary protecting groups to direct regioselectivity. Critical steps include acetolysis of intermediates (e.g., IV in ) and stereocontrolled glycosylation using trichloroacetimidate donors (). Post-synthetic modifications, such as oxidation of primary alcohols to uronic acids, are performed under controlled conditions .
Q. How is the 4C1 conformation of this compound confirmed experimentally?
The 4C1 chair conformation is confirmed using high-resolution NMR and X-ray crystallography. For instance, reports - and -NMR chemical shifts and coupling constants consistent with the 4C1 geometry. X-ray diffraction data (e.g., bond angles and torsion angles) provide direct structural validation. Computational methods, such as Cremer-Pople puckering parameters ( ), may supplement experimental data .
Q. What role do protecting groups play in the synthesis of this compound?
Protecting groups (e.g., acetyl, benzyl, levulinyl) are critical for controlling reactivity and regioselectivity. For example, acetyl groups at positions 2, 3, and 4 prevent unwanted side reactions during glycosylation (). Benzyl groups enhance solubility in organic solvents and can be selectively removed via hydrogenolysis (). Levulinyl groups offer orthogonal deprotection under mild acidic conditions ( ) .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Assigns anomeric configuration (e.g., coupling constants) and confirms uronate esterification ( ).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns ( ).
- X-ray Crystallography : Resolves absolute stereochemistry ( ).
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity ( ) .
Q. How are glycosyl donors derived from this compound prepared for oligosaccharide synthesis?
Glycosyl halides (e.g., VIII or XV in ) or trichloroacetimidates (e.g., 28 in ) are commonly generated. For example, treatment with HBr in CHCl converts acetylated intermediates into bromides, while trichloroacetimidates are formed via imidoylation of deprotected hydroxyls (). These donors enable α- or β-stereoselective glycosylation under Lewis acid catalysis .
Advanced Research Questions
Q. How can researchers address low stereoselectivity in glycosylation reactions involving this compound?
Stereoselectivity is influenced by the glycosyl donor, solvent, and catalyst. shows that using AgClO in dry ether promotes β-selectivity (18:1 ratio), whereas Hg(CN) in nitromethane-benzene yields mixed α/β products. Preferential axial attack in bulky solvents or participation of neighboring groups (e.g., 2-O-acetyl) can further enhance selectivity .
Q. What methodologies resolve contradictory data in glycosylation reaction outcomes?
Discrepancies in yields or stereochemistry require systematic analysis:
- Reaction Monitoring : Real-time TLC or HPLC-MS identifies intermediates or side products ( ).
- Isotopic Labeling : Traces mechanistic pathways (e.g., SN1 vs. SN2).
- Computational Modeling : Predicts transition states using DFT ( ).
- Control Experiments : Varying catalysts (e.g., Ag vs. Hg salts) isolates contributing factors () .
Q. How is this compound utilized in block synthesis of oligosaccharides?
As a glycosyl acceptor or donor, it enables iterative oligomer assembly. details its use in synthesizing L-Rha-α(1→4)-D-GalA-α(1→4)-D-GalA trisaccharides via trichloroacetimidate donors. The allyl group at the anomeric position allows selective deprotection without disturbing acetyl or benzyl groups, facilitating sequential couplings .
Q. What strategies optimize stability during large-scale synthesis?
Stability challenges (e.g., hydrolysis of acetyl groups) are mitigated by:
Q. What mechanistic insights guide the design of glycosylation reactions with this compound?
The reaction follows a dissociative (SN1-like) mechanism when using trichloroacetimidates, where oxocarbenium ion intermediates form. Steric and electronic effects of protecting groups (e.g., 2-O-acetyl) influence ion stability and nucleophile attack trajectory. highlights how non-participating groups at C-2 favor α-linkages, while bulky solvents disfavor equatorial attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
